(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid is a heterocyclic compound that features both pyrazine and thiophene rings, connected through a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid typically involves Suzuki-Miyaura cross-coupling reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), to form an intermediate compound. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of Suzuki-Miyaura coupling can be scaled up for industrial applications. This involves using palladium catalysts and appropriate ligands to facilitate the coupling reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is known for forming carbon-carbon bonds between boronic acids and halides or pseudohalides.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., toluene, ethanol).
Conditions: Typically, the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are typically biaryl compounds, where the boronic acid group of this compound couples with an aryl halide to form a new carbon-carbon bond .
Scientific Research Applications
(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with electronic properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action for (5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Another boronic acid derivative with a thiophene ring, commonly used in similar cross-coupling reactions.
Thiophene-2-boronic acid pinacol ester: A pinacol ester derivative of thiophene-2-boronic acid, used for its stability and ease of handling in reactions
Uniqueness
(5-(Pyrazin-2-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyrazine and thiophene rings, which can impart distinct electronic properties to the resulting compounds. This makes it particularly valuable in the synthesis of materials with specific electronic or optical characteristics .
Properties
Molecular Formula |
C8H7BN2O2S |
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Molecular Weight |
206.03 g/mol |
IUPAC Name |
(5-pyrazin-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)8-2-1-7(14-8)6-5-10-3-4-11-6/h1-5,12-13H |
InChI Key |
BHSRSNMFDGLCMY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
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